![molecular formula C10H9NO4 B1612621 5,7-Dimethoxy-1H-indole-2,3-dione CAS No. 76159-92-7](/img/structure/B1612621.png)
5,7-Dimethoxy-1H-indole-2,3-dione
Overview
Description
“5,7-Dimethoxy-1H-indole-2,3-dione” is a chemical compound with the molecular formula C10H9NO4 . It is a derivative of 1H-indole-2,3-dione , which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of “this compound” and its complexes has been studied . The cation and π interaction has been investigated from different aspects, including interaction energy calculations, charge transfer values, and changes in the aromaticity of the ring upon complexation .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed . The compound has a molecular weight of 207.18 g/mol . The InChI string for this compound is InChI=1S/C10H9NO4/c1-14-5-3-6-8 (7 (4-5)15-2)11-10 (13)9 (6)12/h3-4H,1-2H3, (H,11,12,13)
.
Chemical Reactions Analysis
The chemical reactions of “this compound” have been studied . The compound has been found to interact with lithium, sodium, and potassium cations .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” have been computed . The compound has a molecular weight of 207.18 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 .
Scientific Research Applications
Synthesis and Structural Analysis
5,7-Dimethoxy-1H-indole-2,3-dione serves as a core structure for synthesizing a variety of derivatives with potential pharmacological properties. For instance, novel compounds have been synthesized for structural analysis and molecular interaction studies. Such compounds demonstrate the utility of this compound in exploring new chemical entities with possible biological activities (F. B. Kaynak, S. Özbey, N. Karalı, 2013; Christelle Marminon, Jacques Gentili, R. Barret, P. Nebois, 2007).
Molecular Interactions and Potential Biological Activities
The indole derivative, specifically this compound, has been found to participate in a range of molecular interactions critical for forming stable chemical structures. These interactions include hydrogen bonding and π-π stacking, which are fundamental in the development of compounds with potential biological and pharmacological activities (S. J. Garden, Â. C. Pinto, 2001).
Anticorrosion and Antibacterial Evaluation
Derivatives of this compound have been evaluated for their anticorrosion and antibacterial properties. The structural flexibility of this compound allows for the synthesis of derivatives that exhibit significant efficacy in protecting metals against corrosion and demonstrating antibacterial activity. This dual functionality highlights the compound's versatility in scientific research beyond pharmaceutical applications (Yanhong Miao, 2014).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that result in their biological activities . These interactions often involve electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
5,7-dimethoxy-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-5-3-6-8(7(4-5)15-2)11-10(13)9(6)12/h3-4H,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXECXMBAFBNYRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588630 | |
Record name | 5,7-Dimethoxy-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76159-92-7 | |
Record name | 5,7-Dimethoxy-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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